molecular formula C12H13N7 B14283723 Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]- CAS No. 139337-65-8

Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-

Cat. No.: B14283723
CAS No.: 139337-65-8
M. Wt: 255.28 g/mol
InChI Key: VZJAHGKMTKHVNF-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a triazine ring, which is further substituted with amino and dimethylamino groups. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]- typically involves multiple steps. One common method includes the reaction of 4-amino-6-(dimethylamino)-1,3,5-triazine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties.

    2-Amino-4-(dimethylamino)benzonitrile: Shares structural similarities and is used in similar applications.

Uniqueness

Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

139337-65-8

Molecular Formula

C12H13N7

Molecular Weight

255.28 g/mol

IUPAC Name

2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]benzonitrile

InChI

InChI=1S/C12H13N7/c1-19(2)12-17-10(14)16-11(18-12)15-9-6-4-3-5-8(9)7-13/h3-6H,1-2H3,(H3,14,15,16,17,18)

InChI Key

VZJAHGKMTKHVNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2=CC=CC=C2C#N)N

Origin of Product

United States

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